molecular formula C24H44O4 B1583295 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) CAS No. 53148-32-6

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate)

Cat. No. B1583295
CAS RN: 53148-32-6
M. Wt: 396.6 g/mol
InChI Key: WZCWEBVKSPNNNN-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) is a chemical compound with the molecular formula C24H44O4 and a molecular weight of 396.61 . It is a cis- and trans- mixture . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .


Molecular Structure Analysis

The InChI code for 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) is 1S/C24H44O4/c1-5-9-11-21(7-3)23(25)27-17-19-13-15-20(16-14-19)18-28-24(26)22(8-4)12-10-6-2/h19-22H,5-18H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) is a liquid at 20 degrees Celsius . It has a specific gravity of 0.95 at 20/20 degrees Celsius and a refractive index of 1.46 . The compound also has a flash point of 213 degrees Celsius .

Scientific Research Applications

Transesterification Catalyst for Plant Oils

Sudhakaran et al. (2022) discussed the use of 1,4-cyclohexanedimethanol in transesterification reactions involving ethyl-10-undecenoate and a Cu-deposited V2O5 catalyst. This process efficiently produces 1,ω-diene and cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), promising monomers for biobased polyesters. The study highlights the catalyst's recyclability and its broad applicability in converting plant oil to fine chemicals, demonstrating an innovative application in sustainable material production (Sudhakaran et al., 2022).

Monomer Synthesis from Waste Materials

Danfeng et al. (2016) explored the conversion of bis(2-hydroxyethylene terephthalate) (BHET), a degradation product of waste PET, into 1,4-Cyclohexanedimethanol (CHDM) using a RuPtSn/Al2O3 catalyst. This research showcases the compound's significant role in recycling PET waste into valuable monomers, offering a competitive method for CHDM production with high yield and conversion rates. This contributes to the circular economy by transforming waste into useful raw materials for the polymer industry (Danfeng et al., 2016).

Cyclohexane Oxidation Activity

Hazra et al. (2014) synthesized a tetracopper complex doubly supported by cyclohexane-1,4-dicarboxylate, which was used as an efficient pre-catalyst for the oxidation of cyclohexane. The research indicates the complex's potential in facilitating oxidation reactions under mild conditions, achieving a significant yield of cyclohexanol and cyclohexanone. This study provides insights into the use of metal complexes for catalytic applications, particularly in the oxidation of hydrocarbons (Hazra et al., 2014).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[4-(2-ethylhexanoyloxymethyl)cyclohexyl]methyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O4/c1-5-9-11-21(7-3)23(25)27-17-19-13-15-20(16-14-19)18-28-24(26)22(8-4)12-10-6-2/h19-22H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCWEBVKSPNNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC1CCC(CC1)COC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014953
Record name Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate)

CAS RN

53148-32-6
Record name 1,1′-[1,4-Cyclohexanediylbis(methylene)] bis(2-ethylhexanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53148-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-ethyl-, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053148326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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